3,5-Bis(chloromethyl)pyridine
Overview
Description
3,5-Bis(chloromethyl)pyridine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of two chloromethyl groups attached to the 3 and 5 positions of the pyridine ring. This structure makes it a valuable building block in organic synthesis, particularly in the formation of ligands and complex molecules with potential applications in catalysis and material science .
Synthesis Analysis
The synthesis of 3,5-Bis(chloromethyl)pyridine-based ligands involves nucleophilic substitution reactions where the chloromethyl groups are targeted by nucleophiles such as phospholide anions or phenylseleno groups. For instance, the reaction with diphenylphospholide anions leads to the formation of a bis-phospholyl pyridine ligand, which can further react with metal salts to form cationic complexes . Similarly, the reaction with PhSe− results in a pincer (Se,N,Se) ligand, which upon reaction with Na2[PdCl4] forms palladium complexes .
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-Bis(chloromethyl)pyridine can be elucidated using X-ray crystallography. For example, the structure of the bis-phospholyl pyridine ligand was determined using this technique, revealing insights into the coordination environment of the metal centers in the resulting complexes . The molecular geometry and vibrational frequencies of these compounds can also be obtained through computational methods such as density functional theory (DFT), which provides a theoretical framework for understanding the electronic properties of the molecules .
Chemical Reactions Analysis
3,5-Bis(chloromethyl)pyridine derivatives participate in various chemical reactions, including coupling reactions that are catalyzed by the synthesized metal complexes. For instance, palladium complexes derived from these ligands have shown high catalytic activity in the Heck reaction, which is a carbon-carbon coupling process . The reactivity of these complexes can be attributed to the electronic and steric properties imparted by the ligands, which are derived from 3,5-Bis(chloromethyl)pyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(chloromethyl)pyridine derivatives can be studied through spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry. These techniques provide information on the vibrational modes, electronic transitions, and molecular weights of the compounds. Theoretical calculations, such as those performed using DFT, can predict properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's reactivity and stability . Additionally, thermodynamic functions such as heat capacity and Gibbs energy can be calculated to understand the behavior of these molecules under different temperature conditions .
Scientific Research Applications
Synthesis of Complex Organic Compounds
Synthesis of Pyridinylmethyl Esters and Ethers
Wang Xiu-jian (2009) conducted a study on synthesizing pyridin-a-ylmethyl esters and ethers, including those derived from 3,5-bis(pyridin-a-ylmethoxy)benzoate, using a-chloromethyl pyridine. This synthesis explored the effects of reaction temperature and time on esterification and etherification processes. The study contributes to the understanding of complex organic synthesis involving pyridine derivatives (Wang, 2009).
Formation of N-Heterocyclic Complexes
In 2003, a team led by R. Simons discovered the formation of N-heterocyclic complexes of Rhodium and Palladium from a pincer Silver(I) carbene complex. This research utilized bis(chloromethyl)pyridine in forming these complexes, highlighting its role in the development of organometallic chemistry (Simons et al., 2003).
Synthesis of Multilayered Pyridinophanes
Shibahara et al. (2008) reported the synthesis of multilayered pyridinophanes using bis(chloromethyl)pyridine. This synthesis involved complex reactions to create two- to four-layered structures, contributing significantly to the field of macrocyclic chemistry (Shibahara et al., 2008).
Material Science and Photophysics
Hyperbranched Poly[bis(alkylene)pyridinium]s Synthesis
A 2008 study by Sophie Monmoton et al. focused on synthesizing new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This work contributes to the development of novel materials with potential applications in various industries (Monmoton et al., 2008).
Boron-Dipyrromethenes Synthesis and Properties
In 2010, Khan et al. explored the synthesis and photophysical properties of boron-dipyrromethenes substituted with 3,5-bis(oxopyridinyl) and 3,5-bis(pyridinyloxy). This study provided insights into the spectral, electrochemical, and photophysical properties of these compounds, crucial for material science (Khan et al., 2010).
Catalysis and Reaction Mechanisms
Synthesis of Cationic Pd(II) and Ni(II) Complexes
Melaimi et al. (2004) synthesized cationic Pd(II) and Ni(II) complexes using a bis(chloromethyl)pyridine derivative. This research contributes to the understanding of palladium-catalyzed synthesis of arylboronic esters, a key process in organic synthesis (Melaimi et al., 2004).
Electrochemical Reduction Studies
The study by Chang Ji et al. (2001) on the direct and cobalt(I) salen-catalyzed reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided valuable insights into the mechanisms of electrochemical reductions and the production of various pyridine derivatives (Ji et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACBKSGGBYXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542884 | |
Record name | 3,5-Bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(chloromethyl)pyridine | |
CAS RN |
41711-38-0 | |
Record name | 3,5-Bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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